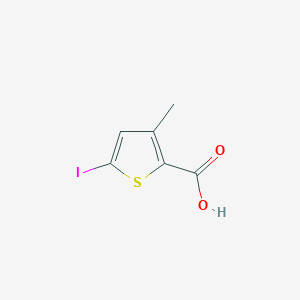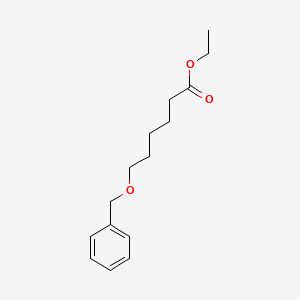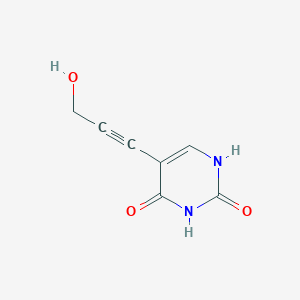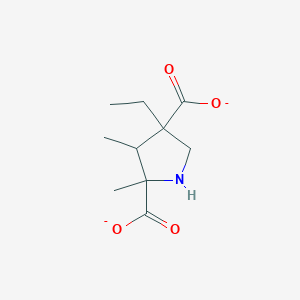
4-ethyl2-methyl3-methyl-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is a chemical compound with the molecular formula C10H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学研究应用
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
2,3-Dimethylpyrrolidine-2,4-dicarboxylate: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4-Ethyl-2,3-dimethylpyrrole-2,4-dicarboxylate: Contains a pyrrole ring instead of a pyrrolidine ring, leading to different chemical properties.
Diethyl 2,3-dimethylpyrrolidine-2,4-dicarboxylate: Has ethyl groups at both the 2- and 4-positions, potentially altering its steric and electronic characteristics.
Uniqueness
4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrrolidine ring can influence its reactivity, stability, and interactions with molecular targets.
属性
分子式 |
C10H15NO4-2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-10(8(14)15)5-11-9(3,6(10)2)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/p-2 |
InChI 键 |
HZWBKTHQYGRXQI-UHFFFAOYSA-L |
规范 SMILES |
CCC1(CNC(C1C)(C)C(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


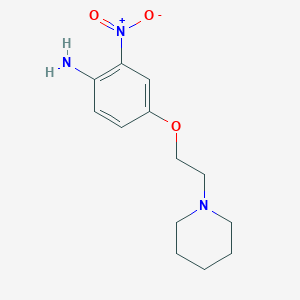
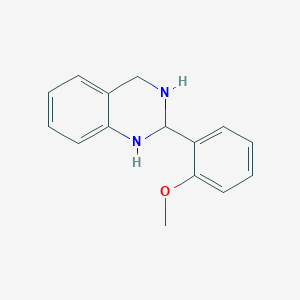
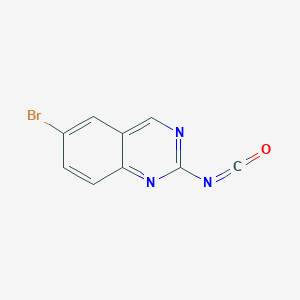
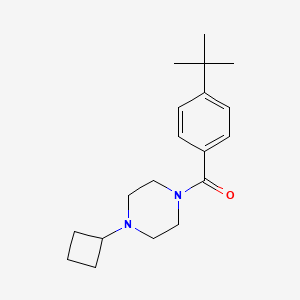
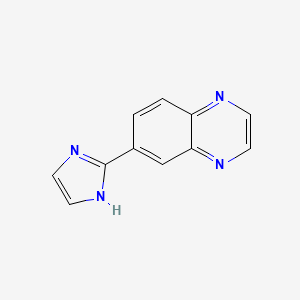

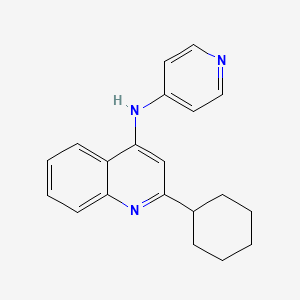
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)

